(2-Methyl-1,3-benzoxazol-6-yl)boronic acid
Overview
Description
“(2-Methyl-1,3-benzoxazol-6-yl)boronic acid”, also known as MBOB, is a boron-containing organic compound. It has an empirical formula of C8H8BNO3 and a molecular weight of 176.97 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string OB(O)C1=CC2=C(C=C1)N=C©O2 . This indicates that the molecule contains a boronic acid group attached to a 2-methyl-1,3-benzoxazole ring.Physical And Chemical Properties Analysis
“this compound” has an empirical formula of C8H8BNO3 and a molecular weight of 176.97 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Fluorescent Monosaccharide Sensors
One significant application of compounds related to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is in the development of fluorescent monosaccharide sensors. Guzow et al. (2012) synthesized derivatives of 3-[2-(boronophenyl)benzoxazol-5-yl]alanine and explored their potential as sensors. These non-proteinogenic amino acids showed selective sensing capabilities for fructose over glucose at physiological pH (Guzow, Jażdżewska, & Wiczk, 2012).
Responsive Polymers and Polymeric Materials
Boronic acid-functionalized polymers, including those derived from this compound, have been researched for their responsiveness to changes in pH and sugar concentrations. Vancoillie et al. (2016) developed a post-polymerization modification method for introducing pH- and glucose-responsiveness to poly(2-alkyl-2-oxazoline) copolymers. These polymers have diverse applications in responsive membranes, drug delivery, and sensor materials (Vancoillie, Brooks, Mees, Sumerlin, & Hoogenboom, 2016).
Fluorescent Chemosensors
Boronic acid-based compounds, including this compound derivatives, have been utilized in the development of fluorescent chemosensors. Huang et al. (2012) reviewed the progress of boronic acid sensors for detecting various biological substances such as carbohydrates and bioactive substances. These sensors are crucial for disease diagnosis and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Synthesis of Antimicrobial Agents
Compounds structurally related to this compound have been synthesized for their potential antimicrobial properties. For instance, Balaswamy et al. (2012) reported the synthesis of novel benzoxazole derivatives and evaluated their antimicrobial activities, highlighting the pharmaceutical significance of such compounds (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Fluorescent Molecular Rotors and Bioimaging
Organoboron compounds derived from this compound have been explored for their application in fluorescent molecular rotors and bioimaging. Ibarra-Rodríguez et al. (2017) synthesized new fluorescent molecular rotors from Schiff bases and studied their properties, including viscosity sensitivity, reversible thermochromism, cytotoxicity, and potential for cell bioimaging (Ibarra-Rodríguez, Muñoz-Flores, Dias, Sánchez, Gómez-Treviño, Santillán, Fárfan, & Jiménez‐Pérez, 2017).
HGF-Mimetic Agents in Drug Discovery
The synthesis of boron-containing compounds, including those related to this compound, has been researched for potential applications in drug discovery, specifically as Hepatocyte Growth Factor (HGF) mimetic agents. Das et al. (2011) synthesized novel boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives for this purpose (Das, Tang, & Sanyal, 2011).
Solvatochromism in Photophysical Studies
The solvatochromic properties of derivatives of this compound have been investigated for their potential in photophysical studies. Guzow et al. (2005) explored the photophysical properties of such derivatives, highlighting their usefulness as fluorescence probes in the study of peptides and proteins (Guzow, Szabelski, Karolczak, & Wiczk, 2005).
Future Directions
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is likely to participate in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium .
Biochemical Pathways
It’s known that suzuki-miyaura cross-coupling reactions are widely used in organic synthesis, leading to the formation of carbon-carbon bonds .
Pharmacokinetics
Its lipophilicity is low, with a consensus Log Po/w of 0.04 .
Result of Action
Its participation in suzuki-miyaura cross-coupling reactions suggests that it can contribute to the formation of new carbon-carbon bonds .
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPJERIVTFQLEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(O2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717031 | |
Record name | (2-Methyl-1,3-benzoxazol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866332-15-2 | |
Record name | (2-Methyl-1,3-benzoxazol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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